molecular formula C8H13BrN2O B2899670 4-bromo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856019-50-5

4-bromo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B2899670
CAS No.: 1856019-50-5
M. Wt: 233.109
InChI Key: KESKUNWDRAVSHC-UHFFFAOYSA-N
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Description

4-bromo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, an isopropoxymethyl group at the 5-position, and a methyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 4-bromo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the bromination of a suitable pyrazole precursor using a brominating agent such as N-bromosuccinimide (NBS). The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions. The isopropoxymethyl group can be introduced through an alkylation reaction using isopropyl bromide and a suitable base like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.

    Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.

    Material Science: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex molecules for research and industrial purposes.

Mechanism of Action

The mechanism of action of 4-bromo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropoxymethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and optimize its efficacy.

Comparison with Similar Compounds

4-bromo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    4-bromo-5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole: This compound has an isopropyl group instead of a methyl group at the 1-position, which may affect its chemical reactivity and biological activity.

    4-bromo-5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole: The presence of a trifluoropropyl group at the 1-position introduces fluorine atoms, which can influence the compound’s properties and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-bromo-1-methyl-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-6(2)12-5-8-7(9)4-10-11(8)3/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESKUNWDRAVSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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